4-Butyl-4-(dimethylamino)cyclohexanone

Description

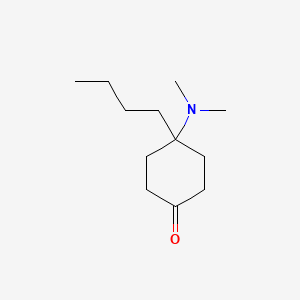

4-Butyl-4-(dimethylamino)cyclohexanone is a cyclohexanone derivative featuring a dimethylamino group (-N(CH₃)₂) and a butyl (-C₄H₉) substituent at the 4-position of the cyclohexanone ring. The dimethylamino group is electron-donating, influencing the compound’s electronic environment, while the butyl group enhances lipophilicity. These features make it a candidate for applications in organic synthesis, catalysis, or pharmaceutical intermediates.

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

4-butyl-4-(dimethylamino)cyclohexan-1-one |

InChI |

InChI=1S/C12H23NO/c1-4-5-8-12(13(2)3)9-6-11(14)7-10-12/h4-10H2,1-3H3 |

InChI Key |

DPVUFUOYOCNVCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC(=O)CC1)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclohexanones with Amino Groups

2.1.1. 4-(Dimethylamino)cyclohexanone (CAS 40594-34-1)

- Molecular Formula: C₈H₁₅NO

- Molecular Weight : 141.21 g/mol

- Key Properties : Density 0.96 g/cm³, boiling point 213.3°C, flash point 71°C .

- Reactivity/Applications: Acts as an intermediate in organic synthesis. The dimethylamino group enhances nucleophilic reactivity, making it useful in forming enamines or participating in catalytic cycles.

2.1.2. 4-(Dibenzylamino)cyclohexanone (Compound 9)

- Molecular Formula: C₂₀H₂₃NO (estimated)

- Molecular Weight : ~293.41 g/mol

- Key Differences: The dibenzylamino group (-N(CH₂C₆H₅)₂) introduces steric bulk and reduced solubility compared to dimethylamino derivatives. Used in synthesizing spiro compounds (e.g., compound 1 in ) .

2.1.3. 4-(Dimethylamino)-4-(pyridin-3-yl)cyclohexanone (CAS 1187964-31-3)

- Molecular Formula : C₁₃H₁₈N₂O

- Molecular Weight : 218.30 g/mol

Alkyl-Substituted Cyclohexanones

2.2.1. 4-Heptylcyclohexanone (CAS 16618-75-0)

- Molecular Formula : C₁₃H₂₄O

- Molecular Weight : 196.33 g/mol

- Key Differences : The heptyl chain increases hydrophobicity, making it suitable as a solvent for waxes, resins, and polymers. Requires stringent safety measures (e.g., ventilation, PPE) due to flammability .

2.2.2. 3-Methyl-2-cyclohexanone (Nutclone, CAS 1193-18-6)

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- Key Differences : Methyl substitution at the 3-position imparts a nutty, caramel-like odor, making it valuable in fragrances .

Functionalized Cyclohexanone Derivatives

2.3.1. Cyclohexanone Diethyl Acetal (Rhumytal, CAS 1670-47-9)

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.26 g/mol

- Key Differences : The acetal group stabilizes the carbonyl, reducing reactivity toward nucleophiles. Used in perfumery for its rum-like aroma .

Comparative Analysis Table

| Compound | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| 4-Butyl-4-(dimethylamino)cyclohexanone | Butyl, -N(CH₃)₂ | ~197.32* | N/A | Organic synthesis, catalysis | Enhanced nucleophilicity, lipophilic |

| 4-(Dimethylamino)cyclohexanone | -N(CH₃)₂ | 141.21 | 213.3 | Synthetic intermediate | Forms enamines, catalytic activity |

| 4-Heptylcyclohexanone | Heptyl | 196.33 | N/A | Solvent for polymers, resins | Low polarity, hydrophobic |

| 4-(Dibenzylamino)cyclohexanone | -N(CH₂C₆H₅)₂ | ~293.41* | N/A | Spiro compound synthesis | Steric hindrance, reduced solubility |

| 3-Methyl-2-cyclohexanone | Methyl | 114.19 | N/A | Fragrance, flavoring agent | Odor-active, stable |

*Estimated values based on structural analogs.

Key Research Findings

- Electronic Effects: Amino groups (e.g., -N(CH₃)₂) increase electron density at the cyclohexanone ring, promoting nucleophilic reactions. This is critical in catalytic applications, as seen in pyridinium fluoride-mediated indole synthesis () .

- Steric Influence: Bulky substituents (e.g., dibenzylamino) reduce reaction rates in crowded environments but enable unique product geometries (e.g., spiro compounds) .

- Safety Profiles: Alkyl-substituted derivatives (e.g., 4-heptylcyclohexanone) require rigorous safety protocols due to flammability and inhalation risks , while amino-substituted analogs may pose handling challenges due to basicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.